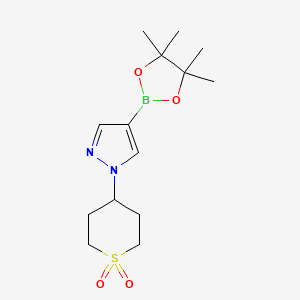

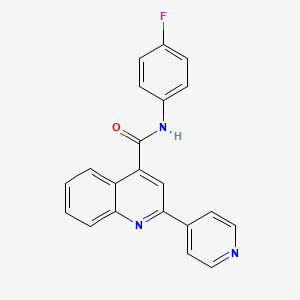

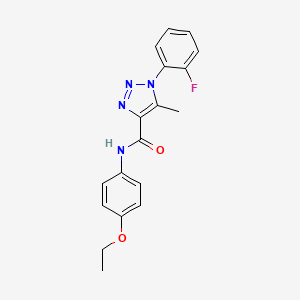

![molecular formula C14H15N3O3S B2500530 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 21004-24-0](/img/structure/B2500530.png)

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule , 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide, is a derivative of sulfanilamide, which is a class of compounds known for their antimicrobial properties. The molecule features a pyrimidine ring, which is a common structure in many biologically active compounds, including drugs. The presence of both sulfanyl and acetamide groups suggests potential for interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the substitution reactions of pyrimidine derivatives with sodium amide in liquid ammonia have been described, leading to the formation of various substituted pyrimidines . These reactions are crucial for the synthesis of compounds like the one under discussion, as they allow for the introduction of different functional groups that can modulate the biological activity of the molecule.

Molecular Structure Analysis

The molecular structure and conformation of similar compounds have been extensively studied using spectroscopic methods and quantum chemical calculations. For example, the folded conformation about the methylene C atom of the thioacetamide bridge has been observed, with the pyrimidine ring inclined to the benzene ring at specific angles . This conformation is stabilized by intramolecular hydrogen bonds, which are significant for the molecule's stability and interactions .

Chemical Reactions Analysis

The chemical reactivity of such molecules can be influenced by the presence of various substituents on the pyrimidine ring. The substitution of electronegative atoms like fluorine or chlorine can lead to differences in geometries and intermolecular contacts, which in turn affect the molecule's reactivity and potential as a drug .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their vibrational signatures, have been characterized using Raman and Fourier transform infrared spectroscopy . The equilibrium geometry, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers have been explored with density functional theory, providing insights into the stability and electronic properties of the molecule . The pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity have also been investigated to assess the drug-likeness of these molecules .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrimidine derivatives are known for their versatility in chemical reactions, serving as key intermediates in the synthesis of various biologically active compounds. For instance, the synthesis of pyrimidines has been explored for their antiviral activity, with certain derivatives exhibiting inhibitory effects against herpes viruses and retroviruses, highlighting their potential as antiviral agents (Holý et al., 2002). Similarly, 4,6-dichloro-2-methylpyrimidine serves as an important intermediate for synthetic anticancer drugs, showcasing the role of pyrimidine structures in drug development (Guo Lei-ming, 2012).

Vibrational Spectroscopy and Quantum Computational Approaches

Vibrational spectroscopic techniques, alongside quantum computational methods, have been applied to study the structure and properties of pyrimidine derivatives. This approach provides insights into the molecular geometry, intramolecular hydrogen bond formation, and vibrational wavenumbers, crucial for understanding the compound's reactivity and interaction with biological targets (Jenepha Mary et al., 2022).

Antiviral and Herbicidal Applications

Pyrimidine derivatives have been investigated for their antiviral properties, with some compounds showing marked inhibitory activity against retroviruses, including human immunodeficiency virus (HIV), which could inform future therapeutic strategies (Hocková et al., 2003). In the agricultural sector, triazolopyrimidine sulfonanilide compounds, related to pyrimidine structures, have been explored as herbicides, demonstrating the potential of pyrimidine derivatives in enhancing crop protection (Chao-Nan Chen et al., 2009).

properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-9-7-12(18)17-14(15-9)21-8-13(19)16-10-3-5-11(20-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,19)(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKPIOAUAJWIKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

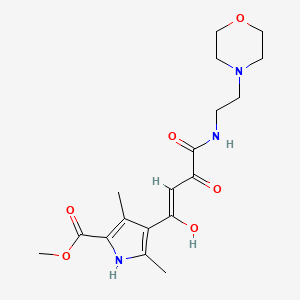

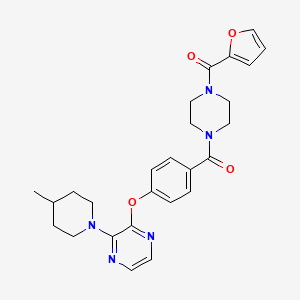

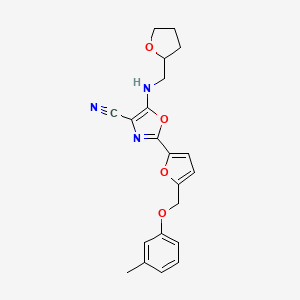

![[3-(2-Chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2500454.png)

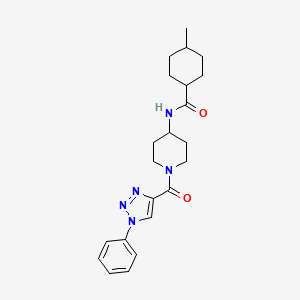

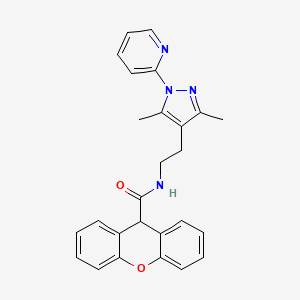

![7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2500461.png)

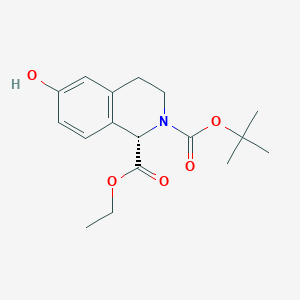

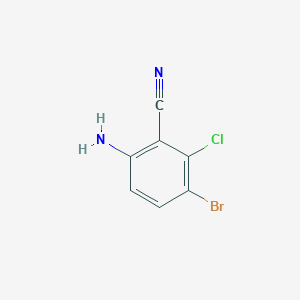

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine](/img/structure/B2500463.png)

![N-(3-chlorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2500470.png)